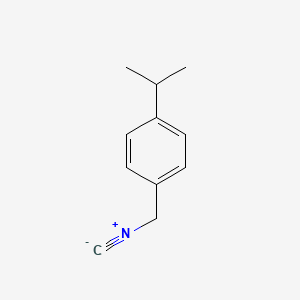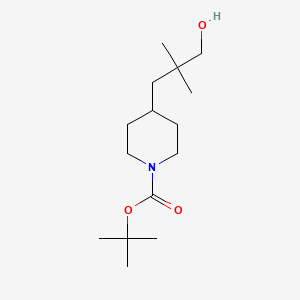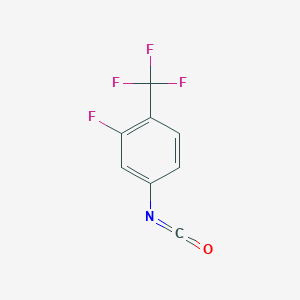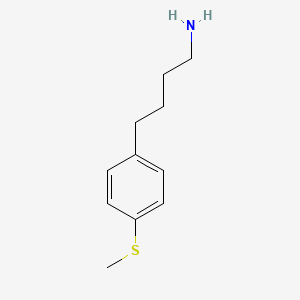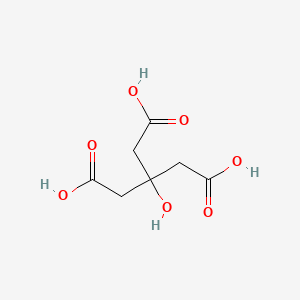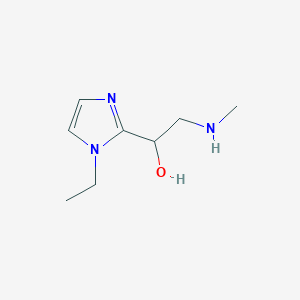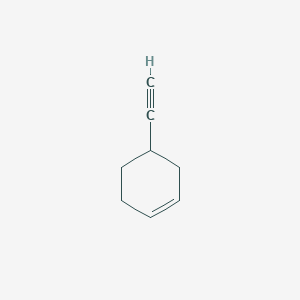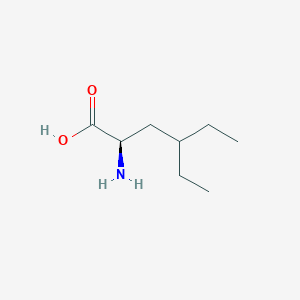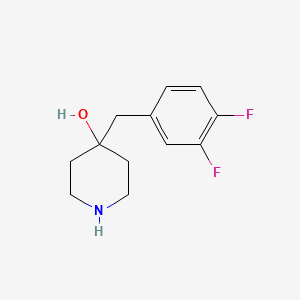![molecular formula C7H11BrO3 B13608886 2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
2-[3-(Bromomethyl)oxolan-3-yl]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Bromomethyl)oxolan-3-yl]acetic acid is a chemical compound with the molecular formula C7H11BrO3 It is characterized by the presence of a bromomethyl group attached to an oxolane ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Bromomethyl)oxolan-3-yl]acetic acid typically involves the bromination of a precursor compound, such as 3-hydroxymethyl oxolane, followed by subsequent functional group transformations. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve the desired bromomethylation.
Industrial Production Methods
On an industrial scale, the production of 2-[3-(Bromomethyl)oxolan-3-yl]acetic acid may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Bromomethyl)oxolan-3-yl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include azido derivatives, thiocyanate derivatives, hydroxymethyl derivatives, and various oxidized products depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2-[3-(Bromomethyl)oxolan-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(Bromomethyl)oxolan-3-yl]acetic acid involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s effects are mediated through pathways involving nucleophilic substitution and subsequent biochemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(Chloromethyl)oxolan-3-yl]acetic acid
- 2-[3-(Iodomethyl)oxolan-3-yl]acetic acid
- 2-[3-(Hydroxymethyl)oxolan-3-yl]acetic acid
Uniqueness
2-[3-(Bromomethyl)oxolan-3-yl]acetic acid is unique due to its bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions that its analogs may not efficiently undergo.
Propiedades
Fórmula molecular |
C7H11BrO3 |
|---|---|
Peso molecular |
223.06 g/mol |
Nombre IUPAC |
2-[3-(bromomethyl)oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C7H11BrO3/c8-4-7(3-6(9)10)1-2-11-5-7/h1-5H2,(H,9,10) |
Clave InChI |
OXEAVIRTQDGGHX-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1(CC(=O)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)
